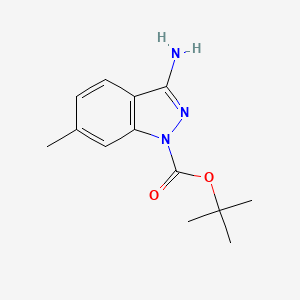

tert-butyl 3-aMino-6-Methyl-1H-indazole-1-carboxylate

描述

tert-Butyl 3-amino-6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at position 3, a methyl group at position 6, and a tert-butyl carbamate protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the amino group provides a reactive site for further functionalization .

属性

分子式 |

C13H17N3O2 |

|---|---|

分子量 |

247.29 g/mol |

IUPAC 名称 |

tert-butyl 3-amino-6-methylindazole-1-carboxylate |

InChI |

InChI=1S/C13H17N3O2/c1-8-5-6-9-10(7-8)16(15-11(9)14)12(17)18-13(2,3)4/h5-7H,1-4H3,(H2,14,15) |

InChI 键 |

TZZUJGNPAAISRL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C(=NN2C(=O)OC(C)(C)C)N |

产品来源 |

United States |

相似化合物的比较

Structural Variations and Substituent Effects

The indazole scaffold allows for diverse substitutions at positions 3 and 6, which significantly influence electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Electronic Effects: The 6-methyl group in the target compound is electron-donating, enhancing ring stability against electrophilic attack compared to electron-withdrawing groups like 6-cyano or 6-chloro . 3-Amino groups in all analogs enable nucleophilic reactivity, facilitating coupling reactions (e.g., amide formation).

The iodo substituent in contributes to high molecular weight (369.16 g/mol) and may influence crystallographic properties, as heavy atoms enhance X-ray diffraction contrast .

Physicochemical Properties :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-amino-6-methyl-1H-indazole-1-carboxylate, and what methodologies ensure regioselectivity?

- Answer : The synthesis typically involves multi-step protocols starting with the formation of the indazole core. A common approach includes:

Indazole Core Formation : Utilizing cyclization reactions, such as the Fischer indole synthesis, to construct the bicyclic structure.

Functionalization : Introducing the amino and methyl groups at positions 3 and 6, respectively, via electrophilic substitution or palladium-catalyzed coupling.

Protection : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or pyridine) to protect the amino group .

- Regioselectivity : Directed ortho-metalation or protecting-group strategies (e.g., temporary silyl ethers) ensure precise substitution patterns. Solvent polarity and temperature control during cyclization further minimize side products .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and Boc-group integrity.

- HPLC-MS : Purity assessment (>95%) and molecular ion verification.

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve ambiguities in amino-group orientation or hydrogen-bonding networks .

- FT-IR : Identification of carbamate C=O stretches (~1680–1720 cm) and NH vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Contradictions often arise from disordered solvent molecules or dynamic hydrogen-bonding networks. Strategies include:

High-Resolution Data Collection : Use synchrotron radiation to improve data quality.

Hydrogen-Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., N–H···O/N motifs) and identify dominant packing motifs .

Refinement Software : SHELXL refinement with restraints for disordered tert-butyl groups or anisotropic displacement parameters .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

- Answer : Key optimizations:

- Inert Atmosphere : Schlenk techniques to prevent oxidation of sensitive intermediates (e.g., free amines) .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for efficient C–N coupling.

- Workflow Design : Telescoped reactions (e.g., one-pot Boc protection and methylation) reduce purification steps.

- Chromatography Alternatives : Recrystallization in hexane/ethyl acetate mixtures improves scalability .

Q. How do structural modifications (e.g., methyl vs. bromo substituents) impact the biological activity of this compound?

- Answer : Case studies on analogs (e.g., tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) reveal:

- Methyl Groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeting agents.

- Halogen Substituents : Increase binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Amino Group : Facilitates hydrogen bonding with biological targets (e.g., serine proteases) .

- Methodological Validation : Use molecular docking (AutoDock Vina) and SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can researchers address discrepancies in biological assay results across different studies?

- Answer : Discrepancies may stem from assay conditions or compound stability. Mitigation steps:

Stability Testing : HPLC monitoring of compound degradation in DMSO or cell media.

Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.

Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed activity .

Methodological Frameworks

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., for SNAr reactions at the 6-methyl position).

- Retrosynthetic Analysis : Synthia or Reaxys to propose feasible routes.

- pKa Prediction : ChemAxon or ACD/Labs to assess amino-group nucleophilicity under varying pH .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Answer :

Core Modifications : Synthesize analogs with varied substituents (e.g., 6-fluoro, 3-nitro).

Biological Profiling : Test against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening.

Data Analysis : Principal component analysis (PCA) to correlate structural features with activity clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。